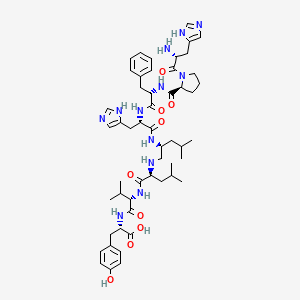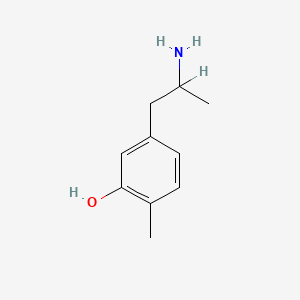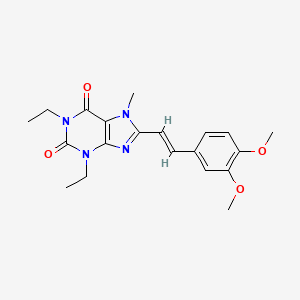
依斯特拉非林
描述
依斯特拉替林是一种选择性腺苷 A2A 受体拮抗剂,用作帕金森病的辅助治疗药物。 它以努瑞安兹的品牌名称上市,主要用于减少接受左旋多巴/卡比多巴长期治疗的患者的“脱”期发作 .
科学研究应用
作用机制
依斯特拉替林通过选择性拮抗腺苷 A2A 受体起作用,该受体位于基底神经节,基底神经节是大脑中参与运动控制的区域。 通过抑制该受体,依斯特拉替林有助于恢复基底神经节活动的平衡,减少帕金森病患者的运动波动 . 所涉及的精确分子靶点和通路包括与纹状体内的多巴胺 D2 受体的相互作用 .
准备方法
依斯特拉替林的合成涉及多个步骤,从 1,3-二乙基-5,6-二氨基尿嘧啶作为起始原料开始。 该过程包括酰化、环化和甲基化反应 . 中间体化合物 (E)-8-[2-(3,4-二甲氧基苯基)乙烯基]-1,3-二乙基-3,7-二氢-1H-嘌呤-2,6-二酮通过缩合和闭环反应得到 . 工业生产方法侧重于优化产率和纯度,一些方法实现了超过 85% 的产率和 97% 的纯度 .
化学反应分析
依斯特拉替林经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
相似化合物的比较
依斯特拉替林在腺苷 A2A 受体拮抗剂中是独一无二的,因为它在治疗帕金森病方面的选择性和疗效。类似的化合物包括:
属性
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Istradefylline is a selective adenosine A2A receptor inhibitor. These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control. A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. The GABAergic action of this pathway is thereby reduced. Istradefylline has 56 times the affinity for A2A receptors than A1 receptors. | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155270-99-8 | |
| Record name | Istradefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Istradefylline [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Istradefylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISTRADEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Istradefylline is a selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This means it binds to the A2AR and blocks the actions of adenosine, an endogenous neurotransmitter that modulates dopamine signaling in the brain.
A: A2ARs are primarily located in the indirect pathway of the basal ganglia, a brain region crucial for motor control. In Parkinson’s disease, there is an imbalance between the direct and indirect pathways. By blocking A2ARs, istradefylline reduces the activity of the indirect pathway, helping to restore this balance and improve motor function [, , , ].
A: No, istradefylline's mechanism of action is distinct from dopaminergic therapies [, ]. It does not directly influence dopamine levels but instead modulates their effects through A2AR antagonism. This is a key advantage as it may offer therapeutic benefits without exacerbating dopamine-related side effects.
ANone: Istradefylline has a molecular formula of C19H24N6O3 and a molecular weight of 384.44 g/mol.
ANone: The provided research papers do not present detailed spectroscopic data like NMR or IR spectra for istradefylline.
ANone: The provided research focuses on the pharmaceutical properties of istradefylline and does not include information on its material compatibility, stability, performance, or applications outside of a medical context.
ANone: Istradefylline is a small molecule drug and does not exhibit catalytic properties. The provided research papers do not describe its use in catalytic reactions.
A: Yes, molecular docking studies have been conducted to investigate the binding mode of istradefylline and its derivatives to the A2AR [, ]. These studies helped to understand how structural modifications to istradefylline could impact its binding affinity and potentially guide the development of new A2AR antagonists.
A: While not explicitly mentioned, the study designing five-membered heterocyclic derivatives of istradefylline implicitly explored SAR by correlating structural changes with observed inhibitory activity against A2AR [].
A: Research suggests that the trans-double bond in istradefylline is susceptible to isomerization []. Replacing this bond with heterocyclic rings like thiazole or benzothiazole was explored as a way to potentially increase stability while maintaining activity [].
A: Istradefylline's trans-double bond is prone to isomerization under certain conditions, potentially affecting its stability and activity [].
ANone: The provided research papers primarily focus on the preclinical and clinical aspects of istradefylline and do not discuss SHE regulations related to its manufacture or use.
A: Istradefylline is formulated for oral administration and is absorbed from the gastrointestinal tract [, ]. Specific details on its bioavailability are not provided in the research abstracts, but its successful development as an oral therapy implies an acceptable bioavailability profile.
A: Istradefylline is primarily metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 [, ]. Co-administration with strong CYP3A4 inducers, like rifampin, can significantly reduce istradefylline exposure []. Conversely, CYP3A4 inhibitors can increase its exposure, highlighting the importance of considering drug interactions [, ].
A: Yes, istradefylline can inhibit P-glycoprotein (P-gp), a transporter protein involved in drug efflux [, ]. This interaction can increase the exposure of other drugs that are substrates of P-gp, potentially leading to drug interactions [].
A: Istradefylline has a relatively long elimination half-life of approximately 57 hours, which supports its once-daily dosing regimen [].
A: Yes, population pharmacokinetic-pharmacodynamic (PK/PD) analyses have been conducted to explore the relationship between istradefylline exposure and both its efficacy and safety []. These analyses indicated that the probability of experiencing side effects like dyskinesia, dizziness, and nausea is related to the dose and exposure of istradefylline [].
A: Istradefylline has been extensively studied in animal models of Parkinson's disease, including MPTP-treated primates []. These studies demonstrated that istradefylline could enhance the effects of levodopa and improve motor function without worsening dyskinesia [].
A: Numerous clinical trials have demonstrated that istradefylline effectively reduces "OFF" time, periods when PD medications wear off and symptoms return, in patients with Parkinson's disease who experience motor fluctuations while on levodopa therapy [, , , , , , ]. Istradefylline also improved motor function, as assessed by the Unified Parkinson’s Disease Rating Scale (UPDRS) Part III [, , , ].
A: Yes, some studies explored the potential benefits of istradefylline for non-motor symptoms, with promising results observed in improving fatigue and quality of life in PD patients [, ].
ANone: The provided research abstracts do not mention specific resistance mechanisms to istradefylline or its cross-resistance with other compounds.
ANone: The provided information highlights that istradefylline is generally well-tolerated. Specific details on its safety profile, including potential long-term effects, should be sought from comprehensive drug information resources.
ANone: The provided research primarily focuses on the oral formulation of istradefylline. There is no mention of alternative drug delivery or targeting strategies for this compound.
ANone: The provided research does not discuss specific biomarkers for predicting istradefylline efficacy, monitoring treatment response, or identifying adverse effects.
ANone: Specific analytical methods for characterizing or quantifying istradefylline are not detailed in the provided research abstracts. Standard analytical techniques like HPLC are likely employed for its analysis.
ANone: The research provided focuses on the clinical and pharmacological aspects of istradefylline and does not provide information about its environmental impact or degradation.
ANone: The provided research abstracts do not discuss the dissolution rate or solubility of istradefylline.
ANone: The provided research papers do not detail the validation of specific analytical methods for istradefylline. Standard analytical validation procedures would be followed for this purpose.
ANone: The provided research primarily focuses on the neurological effects of istradefylline and does not include information about its potential immunogenicity or effects on the immune system.
A: As mentioned earlier, istradefylline is known to inhibit P-glycoprotein (P-gp) [, ]. This interaction can potentially alter the absorption, distribution, and elimination of other drugs that are substrates of P-gp, leading to clinically relevant drug interactions [, ].
A: Istradefylline is primarily metabolized by CYP3A4 and is susceptible to interactions with CYP3A4 inducers and inhibitors [, , ]. Co-administration with potent CYP3A4 inducers like rifampin significantly reduces istradefylline exposure, requiring dose adjustments. On the other hand, CYP3A4 inhibitors can increase its levels [, , ].
ANone: The provided research does not contain information on the biocompatibility or biodegradability of istradefylline.
A: Yes, tozadenant is another A2A receptor antagonist that has been studied in clinical trials for Parkinson’s disease []. While promising, tozadenant is not currently commercially available. Other A2A antagonists are also under investigation, illustrating the ongoing interest in this therapeutic target.
A: Unlike dopamine agonists, istradefylline does not directly act on the dopaminergic system, which may be advantageous in mitigating certain dopamine-related side effects [, ]. Clinical trials have shown that both istradefylline and dopamine agonists can effectively reduce "OFF" time, but individual patient response and tolerability may vary [, , , , , , , ].
ANone: The provided research does not contain information related to the recycling or waste management of istradefylline.
A: The provided research highlights the use of standard preclinical models, such as MPTP-treated primates, to investigate the efficacy and mechanisms of istradefylline in Parkinson's disease []. Additionally, advanced techniques like positron emission tomography (PET) were employed to assess A2AR occupancy in the human brain [].
A: Istradefylline was first approved for use in Japan in 2013 as an adjunct to levodopa for patients with Parkinson’s disease experiencing “OFF” episodes []. It was later approved by the US Food and Drug Administration in 2019 for the same indication [].
A: The development and study of istradefylline exemplify cross-disciplinary research involving medicinal chemistry, pharmacology, neurology, and clinical medicine. Furthermore, the integration of computational methods, such as molecular docking, underscores the synergy between computational chemistry and drug discovery efforts [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


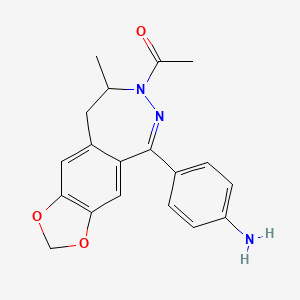
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)

![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
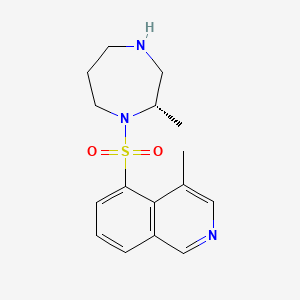
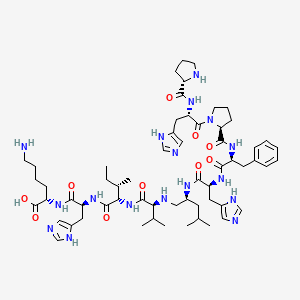
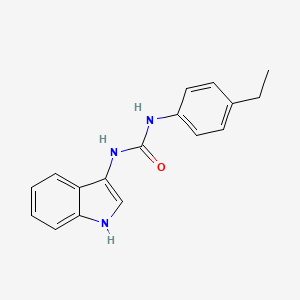
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
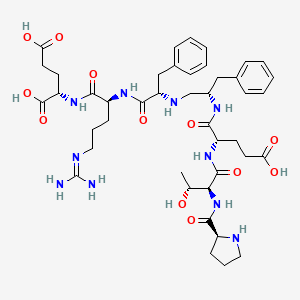
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

